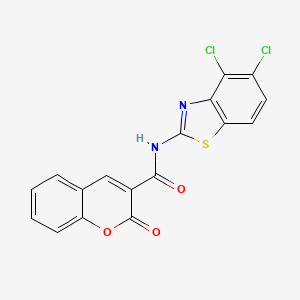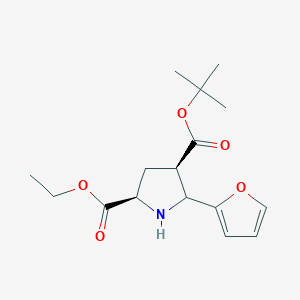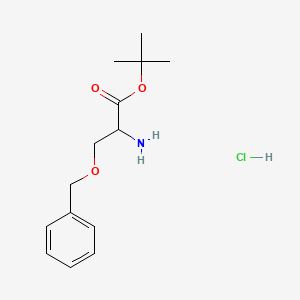
4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. Attached to this ring is a 3,4-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring and the benzene ring would likely contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiazole ring and the 3,4-dimethoxyphenyl group could influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .
Applications De Recherche Scientifique
Anticancer Activity
4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxic effects against tumor cells, both resistant and non-resistant. Although it didn’t enhance the cell-killing ability of Doxorubicin (DOX), it demonstrated significant DNA intercalation binding, which could be relevant for future drug development .
DNA Interaction
The compound’s interaction with DNA is noteworthy. Studies using DNA thermal denaturation and viscosity measurements revealed that it effectively intercalates with DNA, leading to increased melting temperature and considerable DNA lengthening. Understanding this interaction can inform drug design strategies .
Nitrogen-Containing Heterocycles
As a nitrogen-containing heterocycle, 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine aligns with a class of compounds known for their diverse biological activities. Such heterocycles are prevalent in natural products and synthetic drugs, making this compound an interesting subject for further exploration .
Synthetic Chemistry
The synthesis of this compound involves cyclization reactions, which contribute to the field of synthetic chemistry. Researchers have achieved high yields and purity, emphasizing its potential as a building block for more complex molecules .
Muscle Relaxant Research
While not directly studied for muscle relaxant properties, the compound’s structural features may inspire investigations in this area. Its 3,4-dimethoxyphenyl moiety has relevance due to its use as an intermediate in the preparation of the muscle relaxant papaverin .
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group, present in this compound, has been explored as a solubilizing protective group in chemical synthesis. Researchers have investigated its utility in various contexts, including drug development and organic synthesis .
Mécanisme D'action
Target of Action
Related compounds such as bevantolol have been shown to target beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
For instance, Bevantolol, a beta-1 adrenoceptor antagonist, works by binding and antagonizing beta-1 receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Biochemical Pathways
Related compounds have been shown to affect pathways involving the degradation of aromatic hydrocarbons .
Result of Action
Related compounds have been shown to have effects on the degradation of aromatic hydrocarbons .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCNNMQABJXUAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)


![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2386218.png)



![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)